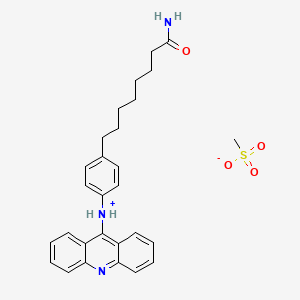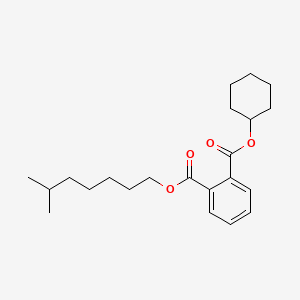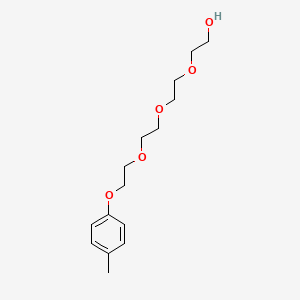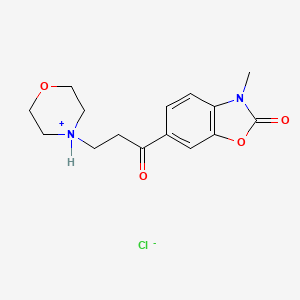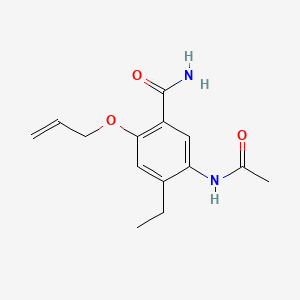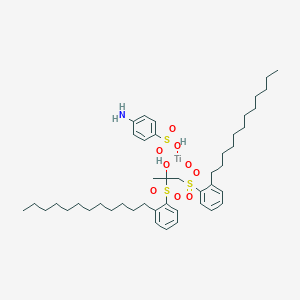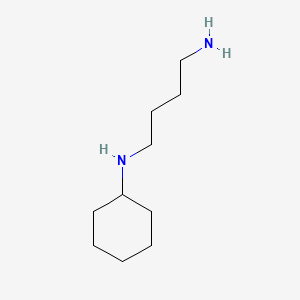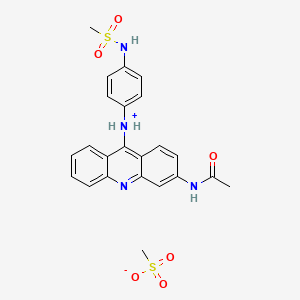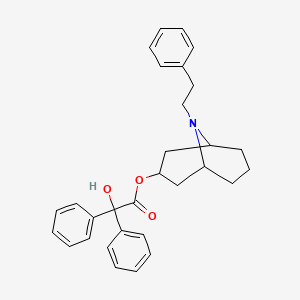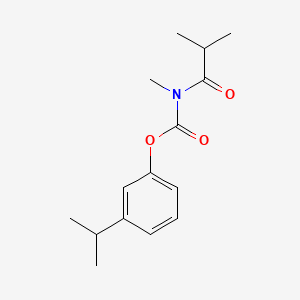
Carbamic acid, isobutyrylmethyl-, m-cumenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, isobutyrylmethyl-, m-cumenyl ester is a chemical compound with the molecular formula C15H23NO3 and a molecular weight of 265.39 g/mol This compound is a derivative of carbamic acid and is commonly used in various industrial and scientific applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, isobutyrylmethyl-, m-cumenyl ester typically involves the reaction of isobutyrylmethyl carbamate with m-cumenyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the ester bond . The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The process includes the continuous addition of reactants and the removal of by-products to maintain the efficiency of the reaction. The final product is purified using techniques such as distillation or crystallization to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, isobutyrylmethyl-, m-cumenyl ester undergoes various chemical reactions, including:
Substitution: The ester group can be substituted with other functional groups using appropriate reagents, such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Hydrolysis: Carbamic acid and m-cumenyl alcohol.
Oxidation: Oxidized derivatives of the original compound.
Substitution: Various substituted carbamates depending on the reagents used.
Aplicaciones Científicas De Investigación
Carbamic acid, isobutyrylmethyl-, m-cumenyl ester has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of carbamic acid, isobutyrylmethyl-, m-cumenyl ester involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the nervous system . By inhibiting AChE, the compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is similar to that of other carbamate pesticides and is crucial for its effectiveness in pest control .
Comparación Con Compuestos Similares
Similar Compounds
Methomyl: Another carbamate pesticide with similar AChE inhibition properties.
Carbaryl: Widely used in agriculture for pest control, also inhibits AChE.
Carbofuran: Known for its high toxicity and effectiveness as a pesticide.
Uniqueness
Carbamic acid, isobutyrylmethyl-, m-cumenyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other carbamates.
Propiedades
Número CAS |
5748-26-5 |
|---|---|
Fórmula molecular |
C15H21NO3 |
Peso molecular |
263.33 g/mol |
Nombre IUPAC |
(3-propan-2-ylphenyl) N-methyl-N-(2-methylpropanoyl)carbamate |
InChI |
InChI=1S/C15H21NO3/c1-10(2)12-7-6-8-13(9-12)19-15(18)16(5)14(17)11(3)4/h6-11H,1-5H3 |
Clave InChI |
PNBLZGHZVYLIMX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=CC=C1)OC(=O)N(C)C(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


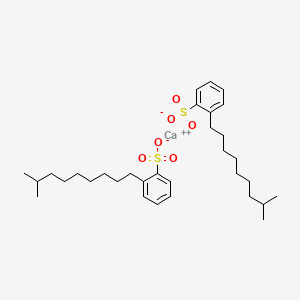
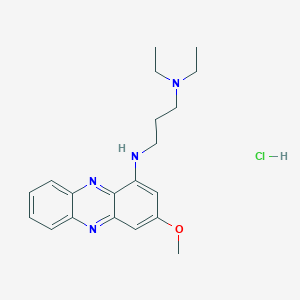
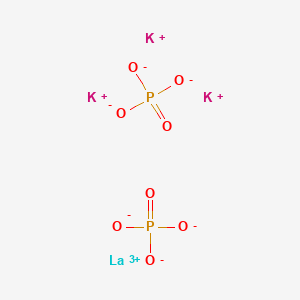
![ethyl (2Z)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate](/img/structure/B13765439.png)
